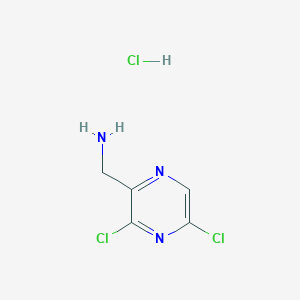![molecular formula C10H19NO2S B6169031 tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate CAS No. 2742623-43-2](/img/no-structure.png)
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate (TBC) is a type of carbamate derivative that has been studied for its potential applications in a variety of scientific fields. TBC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the medical, pharmaceutical, and industrial fields.
科学的研究の応用
Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been studied for its potential applications in a variety of scientific fields. It has been used in studies of enzyme inhibition, as it can inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. It has also been used in studies of drug delivery, as it can be used to deliver drugs to specific areas of the body. Additionally, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of certain types of cancer cells.
作用機序
Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate acts as an inhibitor of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. These enzymes are involved in the regulation of many physiological processes in the body, such as respiration and neurotransmission. When tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate binds to these enzymes, it prevents them from functioning properly, leading to a variety of physiological effects.
Biochemical and Physiological Effects
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This can lead to an increase in respiration rate and a decrease in blood pressure. Additionally, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been found to have an anti-inflammatory effect, as it can reduce inflammation in the body. Finally, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has been found to have an anti-tumor effect, as it can inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal tool for researchers. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool for studying these effects. However, there are also some limitations to using tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate in laboratory experiments. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it is not very stable in acidic environments, making it difficult to use in acidic solutions.
将来の方向性
The potential future directions for tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate are numerous. It could be used to further study its biochemical and physiological effects, as well as its potential applications in cancer therapy. Additionally, it could be used to develop new drugs and drug delivery systems. Finally, it could be used to develop new methods of enzyme inhibition, which could lead to the development of new treatments for a variety of diseases.
合成法
Tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate is synthesized through a series of chemical reactions. The process begins with the reaction of tert-butyl bromide with a mixture of cyclobutyl alcohol and sulfanylmethyl chloride, which yields a tert-butyl cyclobutyl carbamate. This carbamate can then be alkylated with tert-butyl alcohol to form the desired tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate involves the protection of the amine group, followed by the formation of the cyclobutyl ring and the introduction of the thiol group. The final step involves the deprotection of the amine group to yield the desired compound.", "Starting Materials": [ "tert-butyl carbamate", "1,3-dibromopropane", "sodium sulfide", "sodium hydride", "N,N-dimethylformamide", "acetic acid", "triethylamine", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with acetic acid and triethylamine in N,N-dimethylformamide to yield tert-butyl N-protected carbamate.", "Step 2: Formation of the cyclobutyl ring by reacting tert-butyl N-protected carbamate with 1,3-dibromopropane and sodium hydride in N,N-dimethylformamide to yield tert-butyl N-[(1r,3r)-3-bromomethylcyclobutyl]carbamate.", "Step 3: Introduction of the thiol group by reacting tert-butyl N-[(1r,3r)-3-bromomethylcyclobutyl]carbamate with sodium sulfide in methanol to yield tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate.", "Step 4: Deprotection of the amine group by reacting tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate with trifluoroacetic acid in diethyl ether to yield the desired compound, tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate." ] } | |
CAS番号 |
2742623-43-2 |
製品名 |
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate |
分子式 |
C10H19NO2S |
分子量 |
217.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



